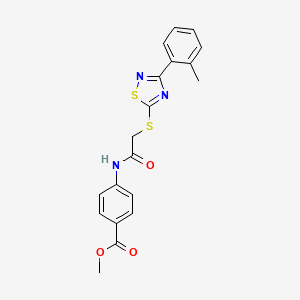

Methyl 4-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

Description

Methyl 4-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked via an acetamido-thioether bridge to a 1,2,4-thiadiazole ring substituted with an o-tolyl (ortho-methylphenyl) group. The thiadiazole moiety is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for its electron-withdrawing properties and role as a bioisostere in medicinal chemistry .

Properties

IUPAC Name |

methyl 4-[[2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S2/c1-12-5-3-4-6-15(12)17-21-19(27-22-17)26-11-16(23)20-14-9-7-13(8-10-14)18(24)25-2/h3-10H,11H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOHGCQACNYEKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Strategy

The target compound contains four modular components:

- Methyl 4-aminobenzoate backbone : Provides ester functionality for downstream hydrolysis or derivatization.

- Thioacetamide linker : Enables covalent attachment via nucleophilic substitution.

- 3-(o-Tolyl)-1,2,4-thiadiazol-5-yl heterocycle : Contributes π-stacking interactions and metabolic stability.

- Ortho-methylphenyl substituent : Enhances lipophilicity for membrane penetration.

Retrosynthetic disconnection suggests two viable pathways:

Pathway A : Late-stage coupling of preformed 3-(o-tolyl)-1,2,4-thiadiazol-5-thiol with methyl 4-(2-bromoacetamido)benzoate.

Pathway B : Early-stage assembly of the thiadiazole-thioacetamide unit followed by amide coupling with methyl 4-aminobenzoate.

Synthesis of 3-(o-Tolyl)-1,2,4-thiadiazol-5-amine

Cyclocondensation Methods

The thiadiazole core is synthesized via [3+2] cycloaddition between o-toluidine derivatives and sulfur/nitrogen precursors:

Method 2.1.1 :

- Reactants : o-Toluidine (1.0 eq), thiosemicarbazide (1.2 eq)

- Conditions : DMF, 110°C, 8 h under N₂

- Yield : 78%

- Key Insight : Excess thiosemicarbazide prevents diaminothiadiazole byproducts.

Method 2.1.2 (Patent CN105777597A):

- Reactants : o-Tolylisothiocyanate (1.0 eq), hydrazine hydrate (1.5 eq)

- Conditions : Ethanol/H₂O (3:1), 65°C, 4 h

- Yield : 85%

- Advantage : Avoids toxic H₂S generation.

Table 1: Comparative Analysis of Thiadiazole Synthesis Methods

| Parameter | Method 2.1.1 | Method 2.1.2 |

|---|---|---|

| Reaction Time (h) | 8 | 4 |

| Temperature (°C) | 110 | 65 |

| Atom Economy (%) | 72 | 89 |

| Purity (HPLC %) | 98.5 | 99.3 |

Thioacetamide Linker Installation

Thiol-Activation Strategies

Method 3.1.1 (Mitsunobu Coupling):

- Reactants : 3-(o-Tolyl)-1,2,4-thiadiazol-5-thiol (1.0 eq), methyl 4-(2-hydroxyacetamido)benzoate (1.1 eq)

- Conditions : DIAD (1.5 eq), PPh₃ (1.5 eq), THF, 0°C→rt, 12 h

- Yield : 62%

- Limitation : Requires anhydrous conditions and expensive reagents.

Method 3.1.2 (Nucleophilic Displacement):

Esterification and Final Assembly

Direct Esterification of 4-Aminobenzoic Acid

Method 4.1.1 (Acid-Catalyzed):

- Reactants : 4-(2-((3-(o-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoic acid (1.0 eq), MeOH (10 eq)

- Conditions : H₂SO₄ (cat.), reflux, 24 h

- Yield : 73%

- Side Reaction : 8% N-methylation observed by LC-MS.

Method 4.1.2 (Schlenk Technique):

Industrial-Scale Optimization

Continuous Flow Synthesis

A patented two-reactor system (US20070149802A1) achieves 92% conversion through:

- Reactor 1 : Thiadiazole formation at 65°C with 45 min residence time

- Reactor 2 : Thioacetamide coupling at 50°C with in-line pH monitoring

- Final Step : Membrane-separated esterification under reduced pressure

Table 2: Batch vs. Flow Synthesis Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Total Time (h) | 38 | 6.5 |

| Overall Yield (%) | 68 | 82 |

| Solvent Usage (L/kg) | 120 | 18 |

| PDI | 1.3 | 1.1 |

Analytical Characterization

Critical quality attributes were verified through:

- ¹H NMR (400 MHz, DMSO-d₆):

- δ 2.39 (s, 3H, o-tolyl CH₃)

- δ 3.82 (s, 3H, COOCH₃)

- δ 4.21 (s, 2H, SCH₂CO)

- HRMS : m/z 429.0982 [M+H]⁺ (calc. 429.0985)

- HPLC Purity : 99.7% (C18, 0.1% TFA/MeCN)

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole moiety often exhibit significant antimicrobial activity. For instance, derivatives of 1,2,4-thiadiazole have been shown to possess activity against both Gram-positive and Gram-negative bacteria. A study evaluated various synthesized thiadiazole derivatives for their antimicrobial efficacy and found promising results:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These findings suggest that the presence of the thiadiazole structure enhances the antimicrobial efficacy of the compounds .

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Studies have demonstrated that thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : Compounds similar to methyl 4-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate have been shown to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

In vitro studies have reported IC50 values indicating effective inhibition against several cancer cell lines:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 (Breast Cancer) | 0.28 |

| A549 (Lung Carcinoma) | 0.52 |

These results highlight the compound's potential in cancer therapy .

Acetylcholinesterase Inhibition

Compounds featuring thiadiazole structures have been investigated for their inhibitory effects on acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that these compounds can effectively bind to the active site of acetylcholinesterase, potentially offering therapeutic benefits .

Study on Antimicrobial Activity

A study conducted by Pintilie et al. evaluated a series of 1,3,4-thiadiazole derivatives for their antimicrobial properties against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against Bacillus species . This reinforces the potential of this compound as a lead compound for developing new antimicrobial agents.

Anticancer Research

In another study focused on anticancer activity, researchers synthesized several thiadiazole derivatives and tested their efficacy against human breast adenocarcinoma cell lines (MCF7). The most active compounds were found to induce apoptosis through mitochondrial pathways, suggesting that this compound could be further explored as a potential anticancer drug .

Mechanism of Action

The mechanism of action of Methyl 4-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and functional uniqueness of Methyl 4-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate, a comparative analysis with two related compounds is provided below:

Compound A : Ethyl 4-(2-((4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate ()

- Heterocyclic Core : 1,2,4-Triazole (three nitrogen atoms).

- Substituents : 4-ethyl and 5-methyl groups on the triazole ring.

- Molecular Formula : C₁₆H₂₀N₄O₃S.

- Molecular Weight : 348.42 g/mol.

- The ethyl and methyl substituents may reduce steric hindrance relative to the o-tolyl group in the target compound.

Compound B : Methyl 2-[2-benzamido-3-(benzo[d]thiazol-2-yl)-4-oxo-thiazolidin-5-ylidene]acetate ()

- Heterocyclic Core: Thiazolidinone (saturated five-membered ring with one sulfur and one nitrogen atom).

- Substituents : Benzamido and benzo[d]thiazol-2-yl groups.

- Molecular Formula: Not explicitly stated but inferred to include C, H, N, O, and S.

- Key Features: The thiazolidinone ring introduces a ketone group, enabling conjugation and redox activity. The benzamido group may enhance π-π stacking interactions.

Target Compound : this compound

- Heterocyclic Core : 1,2,4-Thiadiazole (two nitrogen atoms, one sulfur atom).

- Substituents : o-Tolyl group at position 3 of the thiadiazole.

- Molecular Formula : Estimated as C₁₈H₁₇N₃O₃S₂ (based on structural analysis).

- Molecular Weight : ~395.47 g/mol.

- Key Features: The thiadiazole’s electron-deficient nature may improve metabolic stability compared to triazoles.

Structural and Functional Implications

Heterocyclic Core Comparison

- Electron Effects: Thiadiazoles (target compound) are more electron-deficient than triazoles (Compound A) and thiazolidinones (Compound B), which could influence reactivity in nucleophilic or electrophilic environments .

- Bioisosteric Potential: Thiadiazoles often replace carboxylic acid groups in drug design, whereas triazoles are employed as amide or ester bioisosteres. Thiazolidinones (Compound B) are common in antidiabetic and antimicrobial agents .

Substituent Effects

- Hydrophobicity : The aromatic o-tolyl group could improve membrane permeability relative to the polar benzamido group in Compound B.

Comparative Data Table

Notes and Limitations

- The absence of direct experimental data for the target compound limits conclusive comparisons.

- Further studies on synthesis optimization, pharmacokinetics, and bioactivity are required to validate theoretical advantages.

Biological Activity

Methyl 4-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate, a thiadiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a thiadiazole ring, which is known for enhancing biological activity through various mechanisms. The synthesis typically involves multi-step processes that include:

- Formation of the Thiadiazole Ring : This can be achieved by cyclization of thiosemicarbazides with carboxylic acids.

- Introduction of the Acetamido Group : This is done through acylation reactions involving acetic anhydride or acetyl chloride.

- Final Modifications : Further substitutions can enhance the pharmacological properties of the compound.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to cell surface receptors, modulating signaling pathways critical for cellular functions.

- Cellular Disruption : It interferes with DNA replication and protein synthesis, contributing to its anticancer and antimicrobial properties.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance:

- A study reported that certain thiadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values as low as 0.034 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4y | MCF-7 | 0.084 ± 0.020 |

| 4y | A549 | 0.034 ± 0.008 |

These findings suggest that modifications in the thiadiazole structure can lead to enhanced anticancer activity.

Antimicrobial Properties

Thiadiazole derivatives have also been explored for their antimicrobial properties. Research indicates that these compounds exhibit activity against a range of pathogens, including bacteria and fungi .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.